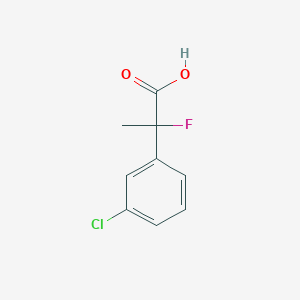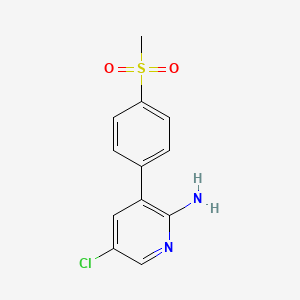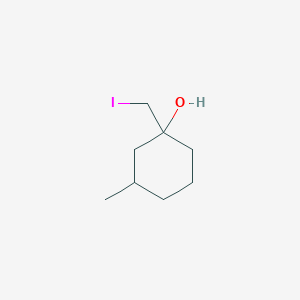
ethyl (1R)-3-oxocyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1R)-3-oxocyclohexane-1-carboxylate is an organic compound that belongs to the class of esters It is characterized by a cyclohexane ring with a keto group at the third position and an ethyl ester group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl (1R)-3-oxocyclohexane-1-carboxylate can be synthesized through several methods. One common approach involves the esterification of (1R)-3-oxocyclohexane-1-carboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The reaction mixture is then subjected to distillation to purify the desired ester.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (1R)-3-oxocyclohexane-1-carboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield (1R)-3-oxocyclohexane-1-carboxylic acid and ethanol.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Hydrolysis: (1R)-3-oxocyclohexane-1-carboxylic acid and ethanol.
Reduction: (1R)-3-hydroxycyclohexane-1-carboxylate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl (1R)-3-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving esterases.
Industry: The compound is used in the production of fragrances and flavoring agents due to its ester functionality.
Wirkmechanismus
The mechanism of action of ethyl (1R)-3-oxocyclohexane-1-carboxylate depends on the specific reactions it undergoes. For instance, during hydrolysis, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of the corresponding acid and alcohol. In reduction reactions, the keto group is converted to a hydroxyl group through the transfer of hydride ions from the reducing agent.
Vergleich Mit ähnlichen Verbindungen
Ethyl (1R)-3-oxocyclohexane-1-carboxylate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl (1S)-3-oxocyclohexane-1-carboxylate: Stereoisomer with the same functional groups but different spatial arrangement.
Ethyl 3-oxocyclopentane-1-carboxylate: Similar ester functionality but with a cyclopentane ring instead of a cyclohexane ring.
The uniqueness of this compound lies in its specific stereochemistry and the presence of both keto and ester functional groups, which make it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H14O3 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
ethyl (1R)-3-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-2-12-9(11)7-4-3-5-8(10)6-7/h7H,2-6H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
YLRVJPQVDQQBOX-SSDOTTSWSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CCCC(=O)C1 |
Kanonische SMILES |
CCOC(=O)C1CCCC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


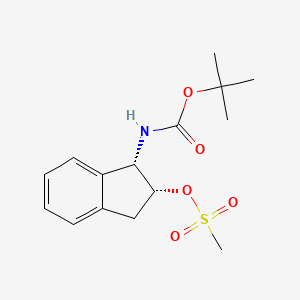
![1-[2-(4-Methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13065603.png)
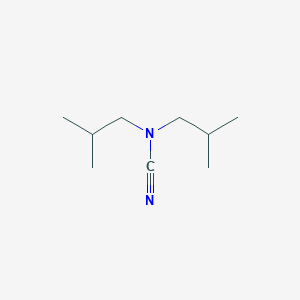


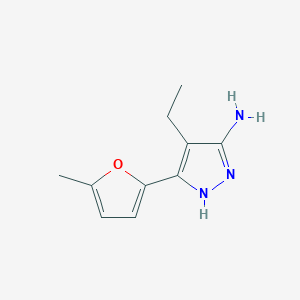
![tert-Butyl 3-fluoro-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13065626.png)
![(1S)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B13065627.png)
![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)
